molecular formula C20H21F3N2O4S B11134170 Ethyl 1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylate

Ethyl 1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylate

Cat. No.: B11134170
M. Wt: 442.5 g/mol
InChI Key: CMYCKZXTKZFSKM-UHFFFAOYSA-N
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Description

ETHYL 1-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a trifluoromethoxyphenyl group, a thiazole ring, and a piperidine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The trifluoromethoxyphenyl group is then introduced via a nucleophilic aromatic substitution reaction.

The piperidine ring is synthesized separately and then coupled with the thiazole derivative through an acylation reaction. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

ETHYL 1-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the thiazole ring can participate in hydrogen bonding and π-π interactions. The piperidine ring provides additional structural stability and can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 1-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXYLATE: shares similarities with other thiazole derivatives, such as:

Uniqueness

The uniqueness of ETHYL 1-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXYLATE lies in its combination of a trifluoromethoxyphenyl group, a thiazole ring, and a piperidine carboxylate moiety. This combination provides a unique set of chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C20H21F3N2O4S

Molecular Weight

442.5 g/mol

IUPAC Name

ethyl 1-[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C20H21F3N2O4S/c1-2-28-19(27)14-7-9-25(10-8-14)17(26)11-15-12-30-18(24-15)13-3-5-16(6-4-13)29-20(21,22)23/h3-6,12,14H,2,7-11H2,1H3

InChI Key

CMYCKZXTKZFSKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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